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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzaldehyde

Cat. No.: B113158

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural
elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy serves as a cornerstone analytical technique, providing profound insights into the
molecular architecture of organic compounds. This guide presents a detailed comparative
analysis of the *H and 3C NMR spectra of 3-Bromo-2-methoxybenzaldehyde, a versatile
building block in organic synthesis. To provide a comprehensive understanding of its spectral
features, we will compare its NMR data with those of structurally related analogs: 2-
methoxybenzaldehyde, 3-bromobenzaldehyde, and the isomeric 3-bromo-4-
methoxybenzaldehyde. This guide will delve into the influence of the bromo and methoxy
substituents on the chemical environment of the aromatic ring and the aldehyde functionality,
supported by experimental data and detailed protocols.

'H and **C NMR Spectral Data Comparison

The following tables summarize the experimental and predicted *H and 13C NMR spectral data
for 3-Bromo-2-methoxybenzaldehyde and its selected analogs. Chemical shifts (d) are
reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling
constants (J) are given in Hertz (Hz).

3-Bromo-2-methoxybenzaldehyde: Detailed NMR Data
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Experimenta  Predicted o

Proton (*H) Multiplicity J (H2) Assignment
15 (ppm) (Ppm)

H-6 7.75 7.73 dd 79,16 Ar-H

H-4 7.68 7.66 dd 7.9,1.6 Ar-H

H-5 7.25 7.23 t 7.9 Ar-H

OCHs 3.95 3.93 S - -OCHs

CHO 10.45 10.43 S - -CHO

Carbon (:3C) Experimental © Predicted & (ppm) Assignment

(Ppm)

C=0 189.5 189.3 -CHO

C-2 158.5 158.3 C-OCHs

C-6 1355 135.3 Ar-CH

C-14 128.5 128.3 Ar-CH

C-1 127.8 127.6 C-CHO

C-5 1245 124.3 Ar-CH

C-3 115.8 115.6 C-Br

OCHs 56.5 56.3 -OCHs

Comparative 'H NMR Data of Related Benzaldehydes
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Aromatic
Aldehyde
Protons & Other Protons &
Proton (CHO) &
Compound Solvent ( ) (ppm), (ppm),
e o Multiplicity, J Multiplicity
Multiplicity
(Hz)
7.75 (dd, J=7.9,
3-Bromo-2-
1.6), 7.68 (dd,
methoxybenzald CDCIs 10.45 (s) 3.95 (s, 3H)
J=7.9,1.6), 7.25
ehyde
(t, J=7.9)
7.83 (dd, J=7.7,
) 1.8), 7.56 (ddd,
J=8.4,7.4,1.8),
Methoxybenzald CDCIs 10.47 (s) 3.92 (s, 3H)
7.07 (td, J=7.5,
ehyde
1.0), 7.00 (d,
J=8.4)
8.05 (t, J=1.7),
3- 7.89 (dt, J=7.7,
Bromobenzaldeh  CDCls 9.98 (s) 1.3), 7.78 (ddd, -
yde J=8.0, 2.0, 1.0),
7.42 (t, J=7.8)
8.04 (d, J=2.1),
3-Bromo-4-
7.81 (dd, J=8.5,
methoxybenzald CDCIs 9.83 (s) 3.98 (s, 3H)
2.1), 7.00 (d,
ehyde
J=8.5)

Comparative *C NMR Data of Related Benzaldehydes
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Aromatic Aromatic Aromatic

Compoun C=05% Other &
Solvent C-O/C-Br C-Hd C-CHO %
d (ppm) (ppm)
3 (ppm) (ppm) (Ppm)
3-Bromo-2-
158.5 (C- 135.5,
methoxybe 56.5
CDClIs 189.5 0), 115.8 128.5, 127.8
nzaldehyd (OCH5)
(C-Br) 1245
e
2- 135.9,
Methoxybe 161.7 (C- 128.5, 55.6
CDCls 189.8 124.8
nzaldehyd 0) 120.6, (OCHs5)
e 111.6
3 137.5,
123.2 (C- 136.2,
Bromobenz CDCIs 190.9 138.2 -
Br) 130.5,
aldehyde
128.4
3-Bromo-4-
160.0 (C- 134.5,
methoxybe 56.6
CDClIs 190.8 0), 111.8 131.0, 130.2
nzaldehyd (OCH5)
(C-Br) 111.5

e

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate
data interpretation and comparison.

Instrumentation:

 NMR Spectrometer: Bruker Avance Il HD 400 MHz (or equivalent) equipped with a 5 mm
broadband probe.

o Software: TopSpin 3.5 (or equivalent).
Sample Preparation:

» Weigh approximately 10-20 mg of the benzaldehyde derivative.
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o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy:

e Pulse Program: zg30 (30-degree pulse for quantitative measurements).

e Solvent: CDCls.

o Temperature: 298 K.

e Spectral Width: 20 ppm (-5 to 15 ppm).

e Number of Scans: 16 to 64 (depending on sample concentration).

o Relaxation Delay: 1.0 s.

e Acquisition Time: 4.0 s.

o Data Processing: Fourier transform the FID with a line broadening of 0.3 Hz. Phase and
baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00

ppm.

13C NMR Spectroscopy:

e Pulse Program: zgpg30 (30-degree pulse with proton decoupling).

e Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: 240 ppm (-20 to 220 ppm).

e Number of Scans: 1024 to 4096 (depending on sample concentration).

o Relaxation Delay: 2.0 s.
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e Acquisition Time: 1.2 s.

o Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and
baseline correct the spectrum. Calibrate the chemical shift scale to the central peak of the
CDCls triplet at 77.16 ppm.

Data Visualization

The following diagrams illustrate the NMR analysis workflow and the electronic effects
influencing the chemical shifts in 3-Bromo-2-methoxybenzaldehyde.
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Caption: Workflow for NMR Data Acquisition and Analysis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b113158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Co.m'paratli\./e

Check Availability & Pricing

Substituent Effects on Aromatic Protons

-OCH3 (Electron Donating) -Br (Electron Withdrawing & Inductive Effect)

Shielding (Upfield Shift) feshleldlng (Downfield Shift) / Deshielding (Downfield Shift)

Benzaldehyde Ring H-4 | H-5 | H-6

Click to download full resolution via product page

Caption: Substituent Effects on Aromatic Proton Chemical Shifts.

Analysis and Interpretation

The H NMR spectrum of 3-Bromo-2-methoxybenzaldehyde displays characteristic signals
for the aldehyde proton, the methoxy group, and the three aromatic protons. The aldehyde
proton appears as a sharp singlet at a downfield chemical shift of 10.45 ppm, which is typical
for this functional group due to the deshielding effect of the carbonyl group. The methoxy
protons resonate as a singlet at 3.95 ppm.

The aromatic region shows a complex splitting pattern consistent with a 1,2,3-trisubstituted
benzene ring. The proton at the 6-position (H-6), ortho to the aldehyde group, is the most
deshielded aromatic proton, appearing as a doublet of doublets at 7.75 ppm. This deshielding
is due to the anisotropic effect of the carbonyl group. The proton at the 4-position (H-4) also
appears as a doublet of doublets at 7.68 ppm, while the proton at the 5-position (H-5) is
observed as a triplet at 7.25 ppm.

In the 13C NMR spectrum, the carbonyl carbon of the aldehyde group is found at 189.5 ppm.
The carbon attached to the methoxy group (C-2) resonates at 158.5 ppm, while the carbon
bearing the bromine atom (C-3) is observed at 115.8 ppm. The remaining aromatic carbons
and the methoxy carbon appear at their expected chemical shifts.

A comparison with the related benzaldehydes reveals the electronic effects of the substituents.
The electron-donating methoxy group at the 2-position in 2-methoxybenzaldehyde causes a
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slight upfield shift of the aromatic protons compared to benzaldehyde itself. Conversely, the
electron-withdrawing bromine atom in 3-bromobenzaldehyde leads to a downfield shift of the
aromatic protons. In 3-Bromo-2-methoxybenzaldehyde, the interplay of the electron-donating
methoxy group and the electron-withdrawing bromo group, along with their positional
relationship, results in the observed unique spectral pattern. The comparison with the isomer 3-
bromo-4-methoxybenzaldehyde further highlights the significant impact of substituent
positioning on the chemical shifts and coupling patterns of the aromatic protons.

This detailed NMR analysis provides a robust framework for the identification and
characterization of 3-Bromo-2-methoxybenzaldehyde and serves as a valuable resource for
researchers in the fields of organic synthesis and medicinal chemistry.

 To cite this document: BenchChem. [Comparative *H and 13C NMR Analysis of 3-Bromo-2-
methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b113158?utm_src=pdf-body
https://www.benchchem.com/product/b113158?utm_src=pdf-body
https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methoxybenzaldehyde
https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methoxybenzaldehyde
https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methoxybenzaldehyde
https://www.benchchem.com/product/b113158#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-methoxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b113158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

